Sulfoacetic acid
Overview
Description
It is a carboxyalkanesulfonic acid that is the C-sulfo derivative of acetic acid . This compound is characterized by the presence of both a carboxyl group (-COOH) and a sulfonic acid group (-SO3H), making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfoacetic acid can be synthesized through the sulfonation of acetic acid. One common method involves the reaction of acetic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:
CH3COOH+SO3→HO3SCH2COOH
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of acetic acid with sulfuric acid, followed by hydrolysis. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfonic acid group can be further oxidized to produce sulfonates.
Reduction: Reduction of this compound can lead to the formation of sulfonic acid derivatives.
Substitution: The carboxyl and sulfonic acid groups can participate in various substitution reactions, allowing for the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Sulfonates: Formed through oxidation.
Sulfonic Acid Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sulfoacetic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sulfoacetic acid involves its ability to donate protons (H+) due to the presence of both carboxyl and sulfonic acid groups. This dual functionality allows it to participate in a variety of chemical reactions, including acid-base reactions, esterification, and amidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Sulfoacetic acid can be compared with other carboxyalkanesulfonic acids, such as:
Methanesulfonic Acid: Similar in having a sulfonic acid group but lacks the carboxyl group.
Ethanesulfonic Acid: Similar structure but with an additional carbon atom.
This compound Derivatives: Various derivatives with different substituents on the carbon chain.
Uniqueness: this compound’s uniqueness lies in its dual functionality, combining both carboxyl and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
2-sulfoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIJOLULBJGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059556 | |
Record name | Acetic acid, sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Hygroscopic solid; [Merck Index] | |
Record name | Sulfoacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7263 | |
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Boiling Point |
DECOMP AT BP OF 245 °C | |
Record name | SULFOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |
Record name | SULFOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
123-43-3 | |
Record name | Sulfoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SULFOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 °C | |
Record name | SULFOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sulfoacetic acid has the molecular formula C2H4O5S and a molecular weight of 140.12 g/mol.
A: While specific spectroscopic data from the provided research isn't mentioned, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared spectroscopy (FTIR). These methods provide information on the structure and bonding within the molecule. []
A: Research indicates that increasing the amount of this compound used in the preparation of sulfonated PVA membranes leads to a decrease in the water uptake of these membranes. [] This characteristic is valuable in applications such as fuel cells, where controlled water management is crucial.
A: Yes, this compound has been successfully used to modify poly(vinyl alcohol) hydrogels, enhancing their electrical sensitivity. [, ] The resulting SA-modified PVA hydrogels display reversible bending behavior under a direct current (DC) electric field, making them attractive for applications like advanced drug delivery systems.
A: this compound is identified as a key product in the extractive oxidative desulfurization of fuels when using polyoxometalate catalysts and molecular oxygen. [, , ] It represents a significant portion of the water-soluble sulfur compounds formed during this process. Notably, its accumulation, along with other acidic byproducts, can contribute to catalyst deactivation by reducing the pH of the aqueous catalyst phase.
A: Yes, a study demonstrated that 3,5-Dimethylpyrazole can promote the sulfonation of acetic anhydride by sulfuric acid, leading to the formation of both this compound and methanedisulfonic acid. [] This suggests potential catalytic properties of this compound in specific reactions.
A: Several analytical techniques are employed to characterize and quantify this compound. Common methods include gas chromatography, titration, impedance analysis, and gravimetric analysis. [] Additionally, X-ray diffraction has been used to study the impact of this compound on cellulose acetylation. []
A: Research highlights that this compound, along with other water-soluble sulfur compounds, is extracted into the aqueous phase during the extractive oxidative desulfurization of fuels. [] This extraction allows for the separation and potential treatment of these sulfur-containing byproducts, mitigating their environmental impact.
A: Early research on this compound focused on understanding its formation and reactivity. Studies explored its synthesis through the reaction of chlorosulfonic acid with acetic anhydride. [] Further investigations delved into the preparation of pure crystalline this compound, marking significant milestones in its early characterization. []
A: this compound's diverse properties make it relevant across various scientific disciplines. Its application in fuel desulfurization processes showcases its importance in environmental chemistry and chemical engineering. [, , ] Simultaneously, its use in modifying hydrogels for drug delivery systems highlights its significance in biomedical engineering and pharmaceutical sciences. [, ] This cross-disciplinary application underscores its versatility and potential for further exploration in diverse fields.
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